(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate
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Overview
Description
(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate: is a complex organic compound that features a cyanoindolizin moiety and a chloropyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indolizin core. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, followed by the introduction of the cyano group. The chloropyridine carboxylate moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Cyanoindolizin-2-yl carboxylate
Reduction: Cyanoindolizin-2-yl amine
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include the treatment of various diseases, depending on its biological activity.
Industry: It may be used in the production of advanced materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological targets and pathways. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
(1-Cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate: can be compared to other indole derivatives and pyridine carboxylates. Similar compounds include:
Indole-3-carboxylate: A simpler indole derivative with potential biological activity.
2-Chloropyridine-3-carboxylate: A pyridine derivative without the indolizin moiety.
Uniqueness: The presence of both the indolizin and chloropyridine groups in this compound makes it unique and potentially more biologically active compared to simpler derivatives.
Properties
IUPAC Name |
(1-cyanoindolizin-2-yl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-15-12(4-3-6-19-15)16(21)22-10-11-9-20-7-2-1-5-14(20)13(11)8-18/h1-7,9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSWCMRXAHTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)COC(=O)C3=C(N=CC=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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